tert-Butyl (1-acetylpiperidin-4-yl)carbamate
Overview
Description
“tert-Butyl (1-acetylpiperidin-4-yl)carbamate” is a chemical compound with the CAS Number: 283167-28-2. It has a molecular weight of 242.32 and its IUPAC name is tert-butyl 1-acetyl-4-piperidinylcarbamate . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O3/c1-9(15)14-7-5-10(6-8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16). The InChI key is YBNZMQXSIQUIHZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is between 2-8°C in dry conditions .Scientific Research Applications
Carbamate Chemistry and Applications
Acetylcholinesterase Inhibition : Carbamates act as effective acetylcholinesterase inhibitors due to their ability to carbamoylate a serine residue in the enzyme's active site. This process significantly slows down the hydrolysis (decarbamoylation) of carbamoylated acetylcholinesterase, making carbamates valuable in the development of insecticides and therapeutic agents (Rosenberry & Cheung, 2019).
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants (SPAs) : Research on the environmental presence, human exposure, and toxicity of SPAs highlights the need for understanding the environmental behaviors and potential health impacts of various synthetic compounds, including carbamates. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) exhibit potential hepatic toxicity and endocrine-disrupting effects, underscoring the importance of studying the environmental fate and biological effects of related compounds (Liu & Mabury, 2020).
Biodegradation of Ethers in Soil and Groundwater : Understanding the biodegradation pathways and fate of ethers such as ethyl tert-butyl ether (ETBE) in environmental matrices can provide insights into the environmental stability and degradation potential of tert-Butyl (1-acetylpiperidin-4-yl)carbamate. Microorganisms capable of degrading ETBE aerobically offer potential avenues for bioremediation strategies applicable to a wide range of compounds (Thornton et al., 2020).
Safety and Hazards
The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have a wide range of biological activities .
Mode of Action
One study suggests that a compound with a similar structure may induce depolarization of the bacterial cytoplasmic membrane, suggesting a potential antibacterial action .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c for optimal stability .
Result of Action
Given its potential antibacterial action, it may lead to bacterial cell death by disrupting the membrane potential .
Action Environment
It’s known that the compound should be stored in a dry environment at 2-8°c for optimal stability .
Properties
IUPAC Name |
tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(15)14-7-5-10(6-8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNZMQXSIQUIHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627979 | |
Record name | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
283167-28-2 | |
Record name | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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